Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluorophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. The subsequent hydrolysis of this intermediate with sodium hydroxide, followed by acidification with diluted hydrochloric acid, produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, considering the availability of raw materials and the simplicity of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to specific enzymes or receptors, leading to desired biological effects. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Neogliptin: A DPP-4 inhibitor with a trifluorophenyl group.
Uniqueness
Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its combination of a trifluorophenyl group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H7F3N2O3 |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3/c1-2-18-11(17)10-15-9(16-19-10)5-3-7(13)8(14)4-6(5)12/h3-4H,2H2,1H3 |
InChI Key |
PTJOCOLKQORAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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